N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylsulfonylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-8(11)9-2-7-15(12,13)10-3-5-14-6-4-10/h2-7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARIWQRYKNSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide typically involves the reaction of morpholine with ethyl chloroacetate to form N-(2-chloroethyl)morpholine. This intermediate is then reacted with sodium sulfite to introduce the sulfonyl group, resulting in this compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
Scientific Research Applications
Antimicrobial Activity
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide has shown promising antimicrobial properties against various pathogens. Studies indicate that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm |
| Escherichia coli | 0.30 μg/mL | Broad-spectrum activity |
Antitumor Activity
The compound's structure suggests potential antitumor activity, particularly in inhibiting the growth of cancer cell lines. Research indicates that modifications in the morpholine and sulfonyl groups can enhance cytotoxic effects.
Data Table: Antitumor Activity
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HT29 (Colon Cancer) | < 1.98 | Significant growth inhibition |
| Jurkat T Cells | < 1.61 | Enhanced by electron-donating groups |
Enzyme Inhibition
Research has demonstrated that this compound acts as an inhibitor of specific enzymes, including aldose reductase, which is implicated in diabetic complications. This inhibition can reduce the accumulation of sorbitol in tissues, potentially alleviating symptoms associated with diabetes.
Case Study: Aldose Reductase Inhibition
In a study involving diabetic rats treated with this compound, researchers observed a significant reduction in sorbitol levels in ocular tissues compared to untreated controls, indicating effective enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the morpholine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The 3-methylphenoxy group in the analog from introduces an ether bond, increasing lipophilicity and possibly blood-brain barrier penetration .
Electronic and Solubility Profiles: Morpholine sulfonyl groups universally enhance water solubility due to their polar nature. However, the diethylamino group in ’s compound introduces basicity, which could alter pH-dependent solubility . Chloro substituents (e.g., in ) may increase electrophilicity, affecting reactivity in medicinal chemistry applications .
Synthetic Routes :
- The target compound likely involves sulfonylation of morpholine followed by ethyl-chain conjugation, akin to methods in (using LiAlH4 for reductions) and (acetylation with acetic anhydride) .
- Phenyl-substituted analogs (e.g., ) may require Ullmann or Buchwald-Hartwig coupling for aryl-amine bond formation .
Biological Activity: While direct data for the target compound are lacking, analogs like 2-[(4-methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide () have been studied for kinase inhibition due to sulfonyl groups’ affinity for ATP-binding pockets .
Biological Activity
N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a morpholine ring and a sulfonyl group, which are critical for its biological activity. The molecular formula is , with a molecular weight of approximately 215.27 g/mol. The presence of the morpholine moiety is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested that this compound could act as a modulator for neurotransmitter receptors, influencing pain perception and mood regulation.
Biological Activity Overview
Antinociceptive Effects
A study conducted on rodents showed that administration of this compound resulted in significant pain relief compared to control groups. The mechanism was linked to reduced levels of pro-inflammatory mediators such as TNF-alpha and IL-6.
Anti-inflammatory Activity
In vitro assays demonstrated that this compound effectively inhibited the production of inflammatory cytokines in macrophage cell lines. The results indicate potential applications in treating chronic inflammatory conditions.
Antiviral Properties
Preliminary investigations into the antiviral properties revealed that this compound could inhibit the replication of certain viruses, although further studies are required to elucidate the specific mechanisms involved.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the morpholine ring can significantly alter its biological activity. For instance, substituents at specific positions on the morpholine ring enhance its potency against certain biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of a morpholine derivative followed by acetylation. For example, analogous protocols involve reacting intermediates like 2-(morpholin-4-yl)ethanesulfonyl chloride with ethylamine derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂). Stepwise addition of acetyl chloride and purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) ensures high purity . Recrystallization from ethyl acetate may further enhance crystallinity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent connectivity (e.g., morpholine sulfonyl protons at δ 3.3–3.5 ppm, acetamide carbonyl at ~169 ppm) . Mass spectrometry (ESI/APCI) confirms molecular weight (e.g., [M+H]⁺ peaks). For crystalline derivatives, X-ray diffraction resolves bond angles and torsional strain, particularly for sulfonyl and acetamide groups .
Q. What are the primary applications of this compound in heterocyclic synthesis?
- Methodology : The morpholine sulfonyl group acts as a directing moiety in cyclization reactions. For example, it facilitates the synthesis of 1,2,4-thiadiazoles or piperazinediones via nucleophilic substitution at the sulfonyl center. Reaction conditions (e.g., reflux in acetic anhydride) and stoichiometric ratios of coupling partners (e.g., thioureas) must be optimized to avoid byproducts .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodology : Discrepancies often arise from solvent effects or dynamic processes (e.g., rotamers). Use VT-NMR (variable temperature) to probe conformational exchange. Compare experimental shifts with DFT calculations (B3LYP/6-31G*) accounting for solvent polarity. For example, morpholine ring puckering may cause unexpected δ values for adjacent protons .
Q. What strategies mitigate low yields in sulfonylation steps during scale-up?
- Methodology : Low yields may stem from moisture sensitivity or competing side reactions. Employ Schlenk techniques to exclude moisture. Optimize stoichiometry using Design of Experiments (DoE) to identify critical factors (e.g., base equivalents, reaction time). For example, incremental addition of sulfonyl chloride under inert atmospheres improved yields by 20% in analogous syntheses .
Q. How does the morpholine sulfonyl group influence the compound’s electronic structure and reactivity?
- Methodology : The sulfonyl group withdraws electron density, polarizing the acetamide carbonyl. Hammett studies using substituted aryl analogs quantify this effect. Electrostatic potential maps (via DFT) reveal nucleophilic hotspots at the sulfonyl oxygen, guiding functionalization (e.g., SNAr reactions at para positions) .
Q. What crystallographic challenges arise when analyzing derivatives of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
